N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring and the cinnamamide moiety in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the introduction of the cinnamamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride. After the formation of the oxadiazole ring, the cinnamamide moiety can be introduced through a coupling reaction with cinnamic acid or its derivatives under basic conditions .
Chemical Reactions Analysis
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other oxadiazole derivatives and cinnamamide compounds:
Oxadiazole Derivatives: Similar compounds include 2-(4-methylsulfonylphenyl)indole derivatives, which also exhibit anti-inflammatory and antimicrobial activities.
Cinnamamide Compounds: Other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide, have been studied for their anticancer and antioxidant properties.
The unique combination of the oxadiazole ring and the cinnamamide moiety in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBLDOBYVKDTB-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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